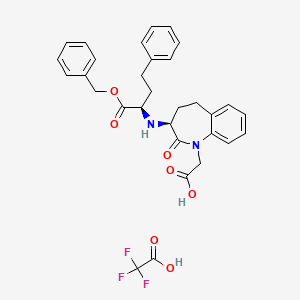

1'-epi-Benazeprilat Benzyl Ester Analogue, Trifluoroacetic Acid Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1'-Epi-benazeprilat benzyl ester analogue, trifluoroacetic acid salt (1'-epi-BBA-TFA) is a synthetic compound that has been gaining traction in the scientific community due to its unique properties and potential applications. 1'-epi-BBA-TFA is a derivative of benazeprilat, an ACE inhibitor that is commonly used in the treatment of hypertension and congestive heart failure. This compound has been extensively studied for its ability to modulate the activity of various enzymes, receptors, and transporters, as well as its potential to be used as a drug delivery vehicle.

Aplicaciones Científicas De Investigación

Synthesis and Reaction with Enzymes

- Synthesis with Trypsin: N α -Benzoyl-α-azaornithine phenyl ester, synthesized as the trifluoroacetate, demonstrates stability in aqueous solutions at low pH but decomposes at higher pH values. It inhibits trypsin and chymotrypsin by acylation at the active site (Gray & Parker, 1975).

New Synthesis Processes

- Benazepril Precursor Synthesis: A new synthesis process for the preparation of a benazepril precursor, 3-[(1-ethoxycarbonyl-3-phenylpropyl)-amino]-2, 3, 4, 5-tetrahydro-2-oxo-1H-1-benzazed pine 1-acetate tert butyl ester, was optimized with diastereomeric product separation and structural characterization (Hassan et al., 2007).

Structural Variations and Inhibitor Analysis

- Sialidase Inhibitors Synthesis: Various structural variations of N‐acetylneuraminic acid were synthesized, including derivatives that were studied as inhibitors of Vibrio cholerae sialidase (Schreiner et al., 1991).

Synthesis Techniques

Convertible Isocyanides in Synthesis

A novel synthesis of benazepril hydrochloride using Ugi three-component reaction was described, highlighting the key step of trifluoroacetic acid-mediated hydrolysis (Borase et al., 2021).

Asymmetric aza-Michael Reaction

A formal synthesis of benazepril hydrochloride was reported using an asymmetric aza-Michael addition as the key step (Yu et al., 2006).

Pharmacokinetics

- Disposition in Animals: The disposition of benazepril hydrochloride and benazeprilat was studied in various animals, focusing on absorption, distribution, kinetics, biotransformation, and excretion (Waldmeier & Schmid, 1989).

Molecular Interaction Studies

Interaction with Poly(gamma;‐benzyl L‐glutamate)

Electric dichroism studies showed the interaction of trifluoroacetic acid with poly(gamma;‐benzyl L‐glutamate), providing insights into molecular interactions (Milstien & Charney, 1970).

EPR Analysis in Oxidant Conditions

An electron paramagnetic resonance (EPR) analysis of α‐blocked pyrroles in the presence of Tl(III) trifluoroacetate as oxidant was conducted to study the stability of generated monomeric radical cations (Juliá et al., 2011).

Chemical Valorisation Studies

- Lactose Transformation into Carbocyclic Monosaccharide Analogues: A synthetic strategy was developed to transform lactose into carbocyclic monosaccharide analogues, providing a new method for chemical valorisation (Corsaro et al., 2003).

Propiedades

IUPAC Name |

2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O5.C2HF3O2/c32-27(33)19-31-26-14-8-7-13-23(26)16-18-24(28(31)34)30-25(17-15-21-9-3-1-4-10-21)29(35)36-20-22-11-5-2-6-12-22;3-2(4,5)1(6)7/h1-14,24-25,30H,15-20H2,(H,32,33);(H,6,7)/t24-,25+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWNIJYICLTHNX-CLSOAGJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31F3N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675668 |

Source

|

| Record name | [(3S)-3-{[(2R)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid | |

CAS RN |

1356930-99-8 |

Source

|

| Record name | [(3S)-3-{[(2R)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

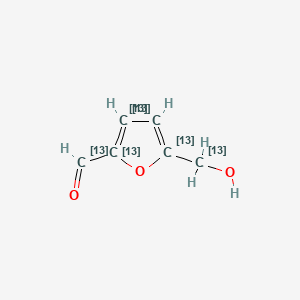

![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)